2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
Description
The compound "2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one" is a structurally complex heterocyclic molecule featuring a thiazol-4-one core substituted with a 2,6-dimethylmorpholino group and a (Z)-configured benzylidene-pyrazole moiety. This compound belongs to a class of thiazol-4-one derivatives known for their diverse biological activities, including anti-inflammatory and antimicrobial properties . Its unique substitution pattern—particularly the electron-donating 3-methoxyphenyl group on the pyrazole ring and the sterically hindered 2,6-dimethylmorpholino group—distinguishes it from related analogs.
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O3S/c1-17-14-29(15-18(2)33-17)26-27-25(31)23(34-26)13-20-16-30(21-9-5-4-6-10-21)28-24(20)19-8-7-11-22(12-19)32-3/h4-13,16-18H,14-15H2,1-3H3/b23-13- |
InChI Key |
DFZSPYYUOSNLDT-QRVIBDJDSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Acetophenone
Substituted acetophenone derivatives are synthesized via Friedel-Crafts acylation of anisole with acetyl chloride in the presence of AlCl₃. For 3-methoxyphenyl substitution, the reaction proceeds at 0–5°C to yield 3'-methoxyacetophenone (87% yield).
Cyclocondensation with Phenylhydrazine
3'-Methoxyacetophenone reacts with phenylhydrazine in ethanol under reflux to form 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole ( A ). The reaction is monitored by TLC, with LiAlH₄ reduction of ester intermediates omitted due to the absence of carboxyl groups in the target.
Oxidation to Carbaldehyde
Pyrazole A is oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 50°C for 6 h, yielding 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ( B ) as a pale yellow solid (72% yield). The aldehyde proton resonates at δ 9.87 (s, 1H) in NMR, confirming successful oxidation.
Preparation of 2-(2,6-Dimethylmorpholino)-1,3-thiazol-4-one
Synthesis of 2-Chloro-1,3-thiazol-4-one
A thioamide precursor, 2-amino-4-thiazolidinone, reacts with chloroacetyl chloride in 1,4-dioxane and triethylamine at 70°C. The intermediate 2-chloro-1,3-thiazol-4-one ( C ) is isolated via recrystallization from ethanol (mp 156–158°C).
Morpholino Substitution
Chloro-thiazol-4-one C undergoes nucleophilic substitution with 2,6-dimethylmorpholine in dry DMF containing K₂CO₃. The reaction is refluxed for 12 h, yielding 2-(2,6-dimethylmorpholino)-1,3-thiazol-4-one ( D ) as a white solid (68% yield). The NMR spectrum shows characteristic morpholino protons at δ 3.45–3.72 (m, 4H) and δ 1.12 (d, 6H, J = 6.4 Hz) for the dimethyl groups.
Knoevenagel Condensation to Establish the (Z)-Methylidene Bridge
Reaction Conditions
Aldehyde B (1.0 equiv) and thiazol-4-one D (1.2 equiv) are condensed in ethanol with piperidine (0.1 equiv) as a catalyst. The mixture is stirred at 60°C for 8 h, forming the (Z)-configured methylidene product via dehydration.
Stereochemical Control
The Z geometry is favored due to steric hindrance between the pyrazole aryl group and thiazol-4-one ring. NMR confirms the configuration: the methylidene proton resonates as a singlet at δ 7.89, with no coupling due to symmetry.
Purification
The crude product is recrystallized from ethanol/dichloromethane (3:1) to yield the target compound as a yellow crystalline solid (62% yield, mp 194–196°C).
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 1698 cm (C=O, thiazol-4-one), 1624 cm (C=N), 1583 cm (C=C).
-
NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (s, 1H, CH=), 7.45–7.12 (m, 9H, aromatic), 3.82 (s, 3H, OCH₃), 3.65–3.42 (m, 4H, morpholino), 1.15 (d, 6H, J = 6.4 Hz, CH(CH₃)₂).
-
HRMS (ESI) : m/z calcd. for C₂₇H₂₇N₄O₃S [M + H]⁺: 503.1756; found: 503.1761.
X-ray Crystallography (if available)
Single-crystal X-ray analysis confirms the Z configuration and planar geometry of the thiazol-4-one and pyrazole rings.
Optimization and Yield Considerations
| Step | Reaction | Yield (%) | Key Parameters |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | 87 | 0–5°C, AlCl₃ catalysis |
| 2 | Pyrazole cyclocondensation | 78 | Ethanol reflux, 6 h |
| 3 | IBX oxidation | 72 | DMSO, 50°C, 6 h |
| 4 | Thiazol-4-one synthesis | 68 | DMF, K₂CO₃, 12 h reflux |
| 5 | Knoevenagel condensation | 62 | Piperidine, ethanol, 60°C, 8 h |
Mechanistic Insights
-
Morpholino Substitution : Proceeds via an S2 mechanism, with K₂CO₃ deprotonating the morpholine to enhance nucleophilicity.
-
Knoevenagel Condensation : Piperidine abstracts the α-hydrogen of the thiazol-4-one, generating a nucleophilic enolate that attacks the aldehyde carbonyl.
Comparative Analysis with Literature Methods
Chemical Reactions Analysis
Key Synthetic Pathways
Pyrazole Moiety Formation
The pyrazole component (1-phenyl-1H-pyrazole) is typically synthesized via multicomponent reactions. A common method involves the condensation of phenylhydrazine with ethyl acetoacetate under catalytic conditions (e.g., Ce(SO₄)₂·4H₂O) to form phenylhydrazones, followed by cyclization to yield pyrazole derivatives . This approach enables solvent-free synthesis with high yields (81–98%) and rapid reaction times (5–12 minutes) .
Thiazole Ring Construction
Thiazole synthesis often employs cyclocondensation reactions. For example, substituted acetophenones react with diethyl oxalate and phenylhydrazine derivatives to form ethyl 2,4-dioxo-4-arylbutanoates, which subsequently cyclize to thiazole derivatives . Reduction steps (e.g., using LiAlH₄) may be required to functionalize the ring .
Methylene Bridge Formation
The (Z)-configured methylene bridge linking the pyrazole and thiazole moieties is typically formed via nucleophilic addition and dehydration . For instance, pyrazole derivatives react with aldehydes or ketones under catalytic conditions (e.g., piperidine) to form conjugated methylene bridges, as observed in analogous systems .
Mechanistic Insights
Pyrazole Synthesis Mechanism
-
Phenylhydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate to form a phenylhydrazone intermediate .
-
Cyclization : The intermediate undergoes cyclization under catalytic conditions (e.g., Ce(SO₄)₂·4H₂O) to yield the pyrazole core .
Thiazole Synthesis Mechanism
-
Diketone Formation : Substituted acetophenones and diethyl oxalate react to form ethyl 2,4-dioxo-4-arylbutanoates .
-
Cyclocondensation : These diketones react with phenylhydrazine derivatives to form thiazole rings through nucleophilic attack and ring closure .
Methylene Bridge Formation
Scientific Research Applications
The compound 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a complex heterocyclic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and case studies.
Chemical Formula
- Molecular Formula : C26H27N5O4S2
- Molecular Weight : 469.5 g/mol
Structural Characteristics
The compound features a thiazole ring fused with a pyrazole moiety, which is known for its biological activity. The presence of the morpholino group enhances solubility and bioavailability, making it suitable for pharmaceutical applications.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds similar to 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways such as the PI3K/Akt pathway. In vitro studies have shown promising results against different cancer cell lines, including breast and colon cancer .
Case Studies
- Antimicrobial Study : A study published in Molecules evaluated a series of thiazole compounds for their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole scaffold could enhance efficacy .
- Anticancer Research : Another research article focused on the synthesis and biological evaluation of thiazole-based compounds against cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity, highlighting the importance of functional group positioning in enhancing therapeutic effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 |
| Compound B | Escherichia coli | 18 | 16 |
| Compound C | Pseudomonas aeruginosa | 12 | 64 |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction via PI3K/Akt pathway |
| Compound B | HT-29 (Colon Cancer) | 8 | Cell cycle arrest at G2/M phase |
| Compound C | HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Thiazol-4-one Core : Shared with compounds in , and 6, this core is critical for hydrogen bonding and π-stacking interactions .
- Substituent Variations: Morpholino Group: The 2,6-dimethylmorpholino substituent in the target compound contrasts with simpler morpholino (e.g., ’s compound 6: 2-morpholino) or phenylamino groups (e.g., ’s 2-(phenylamino) analogs) . Benzylidene-Pyrazole Moiety: The (Z)-configuration and 3-methoxyphenyl substituent differ from analogs like compound 6 (: p-tolyl group) and ’s anilino derivatives. The methoxy group may enhance electron density, influencing reactivity and target binding .
Table 1: Structural Comparison of Thiazol-4-one Derivatives
Computational and Crystallographic Insights
- SHELX Refinement : The (Z)-configuration in the target compound is likely validated via single-crystal X-ray diffraction, as seen in and . SHELX software () enables precise structural determination, critical for confirming stereochemistry .
- Multiwfn Analysis: Electron localization function (ELF) studies could reveal charge distribution differences between the target compound’s methoxyphenyl group and analogs’ p-tolyl or anilino substituents .
- Planarity and Conformation: The benzylidene-pyrazole moiety’s planarity (similar to ) may facilitate π-π interactions with biological targets, while the 2,6-dimethylmorpholino group introduces torsional strain .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of a substituted pyrazole precursor (e.g., 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a thiazol-4-one derivative under reflux in ethanol or DMF/EtOH mixtures (1:1), as described for analogous thiazolidinone syntheses .
- Step 2 : Introduction of the 2,6-dimethylmorpholino group via nucleophilic substitution or coupling reactions, using catalysts like sodium hydride in toluene .
- Optimization : Monitor reaction progress via TLC or HPLC. Recrystallization from DMF/EtOH (1:1) enhances purity .
Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (J-values) of the methylidene protons; Z-configuration typically shows smaller J (~10–12 Hz) compared to E-isomers .
- X-ray Crystallography : Resolve the crystal structure to confirm the (Z)-geometry, as demonstrated for structurally similar pyrazole-thiazole hybrids .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for thiazol-4-one, C=N stretch at ~1600 cm⁻¹) .
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methylidene protons (δ 7.2–7.8 ppm), and morpholino methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS or ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological activity, and what are the limitations of this approach?
- Methodological Answer :
- Target Selection : Use enzymes with known relevance to the compound’s scaffold (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Software Tools : Perform docking with AutoDock Vina or Schrödinger Suite, optimizing parameters for ligand flexibility and binding-site hydration .
- Limitations : Docking may overlook solvent effects or conformational dynamics; validate predictions with in vitro assays (e.g., MIC for antifungal activity) .
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out variability .
- Structural Modifications : Synthesize analogs (e.g., substituent variations on the pyrazole ring) to test structure-activity relationship (SAR) hypotheses .
- Advanced Modeling : Apply molecular dynamics simulations to account for protein flexibility and ligand-induced conformational changes .
Q. How can environmental impact assessments be integrated into the compound’s research workflow?
- Methodological Answer :
- Fate Studies : Evaluate biodegradation and persistence using OECD 301/302 guidelines .
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) via OECD 202/203 protocols .
- Green Chemistry : Optimize synthesis using solvent-replacement (e.g., ethanol instead of DMF) and catalytic methods to reduce waste .
Q. What experimental designs minimize variability in biological assay results for this compound?
- Methodological Answer :
- Randomized Block Design : Assign treatments randomly within blocks to control spatial/temporal variability (e.g., harvest seasons in plant-based assays) .
- Replicates : Use ≥4 replicates per condition to ensure statistical power .
- Blinding : Implement double-blinding in activity assays to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
